molecular formula C7H5FN2 B1343682 5-Fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 887570-96-9

5-Fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1343682
CAS RN: 887570-96-9
M. Wt: 136.13 g/mol
InChI Key: VFMNGOFEWIVDMH-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[3,2-b]pyridine is a compound that is of significant interest in the field of pharmaceuticals and materials science due to its potential applications in various domains, including drug development and the synthesis of microporous materials. The presence of the fluorine atom in such compounds often imparts unique physical and chemical properties that can be exploited in different chemical reactions and processes.

Synthesis Analysis

The synthesis of compounds related to this compound involves several innovative approaches. For instance, a practical synthesis of a pharmaceutical intermediate closely related to our compound of interest has been achieved through a palladium-catalyzed cyanation/reduction sequence, which includes a regioselective chlorination of 7-azaindole via the N-oxide and a selective monodechlorination of dichloro-fluoronicotinic acid . Another study describes the synthesis of pyrrolo[3,4-c]pyridine-based fluorophores, which are synthesized by a single-step procedure and show high selectivity for Fe3+/Fe2+ cations . Additionally, a synthetic approach for fluorescent thieno[3,2-b]pyridine derivatives has been reported, which involves the Suzuki-Miyaura cross-coupling reaction and a regioselective aza-[3 + 3] cycloaddition .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized in several studies. For example, the crystal structure of a diethyl pyrrolidine derivative has been determined, revealing an envelope conformation of the pyrrolidine ring and planar fluorophenyl and thiophene rings . Another study presents the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, which is essentially planar except for the pyrrolidin ring .

Chemical Reactions Analysis

The chemical reactivity of fluorine-containing pyrrolopyridine compounds is diverse. A new strategy for the synthesis of poly-substituted pyridines involves C-F bond breaking of an anionically activated fluoroalkyl group . Additionally, the synthesis of new fluorine-containing pyrazoles and pyrazolo[3,4-b]pyridines has been achieved through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-containing pyrrolopyridine compounds are influenced by the presence of the fluorine atom. For instance, the effect of fluorine atoms in structure-directing agents used for the synthesis of microporous materials has been investigated, showing that the position of the fluorine atom can significantly affect the templating ability . The photophysical properties of related compounds are also reported to be chemically tunable by the choice of functional groups on the scaffold .

Scientific Research Applications

Chemosensing Applications

One significant application of pyrrolopyridine derivatives is in the development of chemosensors. Maity et al. (2018) synthesized fluorophores based on the pyrrolo[3,4-c]pyridine framework that show high selectivity for Fe3+/Fe2+ cations. These compounds were used as turn-off chemosensors for these metal ions and for imaging Fe3+ in living HepG2 cells, illustrating the compound's utility in biological and environmental sensing applications Maity et al., 2018.

Drug Development and Synthesis

Research has also focused on the synthesis of pyrrolopyridine derivatives for pharmaceutical applications. Thibault et al. (2003) presented methodologies for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, demonstrating its potential as a versatile intermediate in drug synthesis Thibault et al., 2003. Another study by Staroń et al. (2019) discovered new compounds active at the 5-HT6R, showing the compound's framework significantly differs from all serotonin receptor ligands published to date, providing a basis for novel antipsychotic or antidepressant drugs Staroń et al., 2019.

Antitumor Activity

Pyrrolopyridine derivatives have also been explored for their antitumor activities. Carbone et al. (2013) synthesized nortopsentin analogues, showing significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors, highlighting the therapeutic potential of pyrrolopyridine derivatives in cancer treatment Carbone et al., 2013.

Molecular Imaging

In the realm of diagnostic imaging, [18 F]MK-6240, a fluorine-18-labelled compound based on the pyrrolopyridine structure, has been developed for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer's disease. This highlights the compound's utility in creating diagnostic tools for neurodegenerative diseases Collier et al., 2017.

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is not known, similar compounds have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, it’s possible that this compound may also interact with this pathway.

Safety and Hazards

The safety information for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The potential of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine and similar compounds in cancer therapy is an exciting area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use. Given their potent activities against FGFR1, 2, and 3 , these compounds represent promising leads for the development of new anti-cancer drugs.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound has been shown to inhibit the activity of FGFRs, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, this compound interacts with other proteins involved in cellular metabolism and gene expression, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound inhibits the proliferation and induces apoptosis by targeting FGFRs . This inhibition leads to a decrease in cell migration and invasion, making it a potential therapeutic agent for cancer treatment . Moreover, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptor . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels within the cell . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

5-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMNGOFEWIVDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646433
Record name 5-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887570-96-9
Record name 5-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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